molecular formula C13H14O3 B1356137 5-(2-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 55579-77-6

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1356137
CAS No.: 55579-77-6
M. Wt: 218.25 g/mol
InChI Key: KDFGJXOGEXWKQI-UHFFFAOYSA-N
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Description

General Academic Significance and Versatility of Cyclohexane-1,3-dione Derivatives in Organic Chemistry

Cyclohexane-1,3-dione and its derivatives are highly versatile precursors in organic synthesis, valued for their utility in constructing a diverse range of bioactive molecules, natural products, and heterocyclic compounds. sigmaaldrich.comcalpaclab.comchemicalbook.comnih.gov The significance of this scaffold is rooted in the reactivity of its dicarbonyl groups and the acidity of the methylene (B1212753) protons at the C2 position, which allow for a variety of chemical transformations. sigmaaldrich.comcalpaclab.com

These derivatives are fundamental building blocks in the synthesis of compounds with a wide spectrum of biological activities. Academic research has demonstrated their role as precursors to molecules exhibiting anticancer, antibacterial, anti-inflammatory, and herbicidal properties. sigmaaldrich.comchemicalbook.comchemchart.comsigmaaldrich.com For instance, certain cyclohexane-1,3-dione derivatives are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide development. nih.gov The adaptability of the cyclohexane-1,3-dione framework allows for the introduction of various substituents, enabling chemists to fine-tune the biological and chemical properties of the resulting molecules.

Overview of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione as a Target for Scholarly Investigation

Within the extensive family of cyclohexane-1,3-dione derivatives, this compound represents a specific analogue with potential for scholarly investigation. This compound is characterized by the presence of a 2-methoxyphenyl group at the 5-position of the cyclohexane-1,3-dione ring.

PropertyValue
CAS Number 55579-77-6
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Physical Form Solid

Table 1: Physicochemical Properties of this compound sigmaaldrich.comcalpaclab.comchemicalbook.com

While extensive, peer-reviewed research dedicated solely to this compound is not abundant in publicly accessible literature, its structural features suggest it as a compelling target for academic inquiry. The presence of the methoxyphenyl substituent can influence the compound's electronic properties and steric profile, potentially leading to unique reactivity or biological activity compared to other derivatives. General synthetic strategies for 5-arylcyclohexane-1,3-diones often involve Michael addition reactions. One plausible, though not explicitly documented in academic literature for this specific compound, synthetic route could be a Friedel-Crafts alkylation involving anisole (B1667542). chemchart.com The investigation of its specific synthesis, characterization, and potential applications remains an open area for academic exploration.

Scope and Research Focus of the Current Academic Analysis

The scope of this analysis is to situate this compound within the well-established academic context of its parent scaffold, cyclohexane-1,3-dione. The research focus involves:

Highlighting the established versatility and significance of the cyclohexane-1,3-dione framework as a basis for understanding the potential of its derivatives.

Presenting the known chemical identity of this compound.

Identifying the current gap in dedicated scholarly research on this specific compound, thereby underscoring opportunities for future investigation into its synthesis, reactivity, and potential applications in areas such as medicinal chemistry and materials science, inspired by the known activities of related compounds.

This article, therefore, serves as a foundational overview, drawing from the broad knowledge of cyclohexane-1,3-dione chemistry to project the academic potential of the largely unexplored this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGJXOGEXWKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589293
Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-77-6
Record name 5-(2-Methoxyphenyl)-1,3-cyclohexanedione
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Record name 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
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Synthetic Methodologies for 5 2 Methoxyphenyl Cyclohexane 1,3 Dione and Its Derivatives

Classical and Established Synthetic Routes to Cyclohexane-1,3-dione Derivatives

The construction of the cyclohexane-1,3-dione framework is a foundational aspect of organic synthesis, with several key reactions being instrumental.

Michael Addition Reactions in Cyclohexane-1,3-dione Framework Construction

The Michael addition is a fundamental carbon-carbon bond-forming reaction that plays a significant role in the synthesis of cyclohexane-1,3-dione derivatives. studycorgi.com This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. studycorgi.com For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) can be achieved through a multistep sequence initiated by the Michael addition of diethyl malonate to mesityl oxide. This is followed by an intramolecular aldol (B89426) condensation, hydrolysis, and decarboxylation. studycorgi.com

A notable advancement is the development of a consecutive Michael-Claisen process, which allows for the synthesis of substituted cyclohexane-1,3-diones from acetone (B3395972) and α,β-unsaturated esters. google.comgoogle.com This one-pot reaction demonstrates regioselectivity, where the Michael addition is followed by a Claisen cyclization. organic-chemistry.org This methodology has been successfully applied to the gram-scale synthesis of novel cyclohexane-1,3-dione derivatives. researchgate.net

The reaction conditions for Michael additions can be varied. For example, some syntheses of cyclohexane-1,3-dione derivatives are based on the Michael addition reaction and have been confirmed using various spectral data. researchgate.net Tandem Knoevenagel-Michael reactions have also been employed, where the reaction of an aromatic aldehyde with two equivalents of dimedone in the presence of a catalyst like diethylamine (B46881) in an aqueous medium yields bis-dimedone derivatives in excellent yields and short reaction times. arabjchem.org

ReactantsCatalyst/ConditionsProductYieldReference
Diethyl malonate and Mesityl oxideBase-catalyzed5,5-Dimethylcyclohexane-1,3-dioneNot specified studycorgi.com
Acetone and Ethyl acrylateSodium hydrideEthyl 3-(2,4-dioxocyclohexyl)propanoateNot specified researchgate.net
Aromatic aldehyde and Dimedone (1:2 ratio)Aqueous diethylamineBis-dimedone derivatives87-95% arabjchem.org

Claisen Cyclization Reactions for Cyclohexane-1,3-dione Ring Formation

The Claisen cyclization, specifically the Dieckmann condensation, is an intramolecular reaction of diesters that produces cyclic β-keto esters, which are precursors to cyclohexane-1,3-diones. libretexts.org This reaction is particularly effective for 1,6- and 1,7-diesters, leading to the formation of five- and six-membered rings, respectively. libretexts.org The process involves the formation of an enolate from one ester group, which then attacks the carbonyl carbon of the other ester group, followed by the elimination of an alkoxide leaving group. libretexts.org

A significant application of this reaction is the consecutive Michael-Claisen process for the synthesis of cyclohexane-1,3-dione derivatives from acetone and α,β-unsaturated esters. google.comorganic-chemistry.org This method has proven to be regioselective and is applicable for large-scale synthesis. organic-chemistry.org The cyclization of δ-keto-esters into cyclohexane-1,3-diones can also be achieved by treating the ester with sodium methoxide, followed by neutralization. google.com

Starting MaterialReaction TypeKey ReagentsProductReference
1,6-DiestersDieckmann CondensationAlkoxide base5-membered cyclic β-keto ester libretexts.org
1,7-DiestersDieckmann CondensationAlkoxide base6-membered cyclic β-keto ester libretexts.org
Acetone and α,β-unsaturated estersMichael-Claisen ProcessSodium hydrideSubstituted cyclohexane-1,3-dione google.comorganic-chemistry.org
δ-Keto-estersIntramolecular CyclizationSodium methoxideCyclohexane-1,3-dione google.com

Knoevenagel Condensation Approaches with Aryl Aldehydes

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. arabjchem.org In the context of cyclohexane-1,3-dione synthesis, this reaction is often performed between an aryl aldehyde and a cyclohexane-1,3-dione derivative like dimedone. researchgate.net

This condensation can be part of a tandem sequence, such as a Knoevenagel condensation followed by a Michael addition. acs.org For example, the reaction of cyclohexane-1,3-dione with aryl aldehydes can lead to the formation of 9-aryl-hexahydro-1H-xanthene-1,8(2H)-diones. acs.org The reaction conditions can be optimized, with methanol (B129727) often being the solvent of choice, and the reaction can proceed at room temperature without a catalyst. acs.org Various catalysts, including acidic ionic liquids like 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO4), have been shown to efficiently catalyze the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes, offering advantages such as short reaction times and good to excellent yields. researchgate.netresearchgate.net

ReactantsCatalyst/SolventProductYieldReference
Cyclohexane-1,3-dione and Aryl aldehydeMethanol (catalyst-free)9-Aryl-hexahydro-1H-xanthene-1,8(2H)-dione derivativesUp to 88% acs.org
1,3-Cyclohexanedione and Aromatic aldehyde[Hmim]HSO4 (acidic ionic liquid)9-Aryl-hexahydro-2H-xanthene-1,8-dione derivativesGood to excellent researchgate.net
Dimedone and Aromatic aldehydesZrOCl2·8H2O/NaNH22,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)Excellent researchgate.net

Condensation Reactions Utilizing Cyclohexane-1,3-dione as a Substrate

Cyclohexane-1,3-dione and its derivatives are versatile substrates in various condensation reactions. One prominent example is the synthesis of 9-aryl-xanthene-1,8-dione derivatives through the condensation of 1,3-cyclohexanedione with aromatic aldehydes. researchgate.net This reaction can be efficiently catalyzed by acidic ionic liquids, providing an environmentally benign method with simple work-up and high yields. researchgate.net

The condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes in the presence of secondary amines can lead to the formation of enamino derivatives and derivatives of 4H-chromen-4,5(6H)-dione. lookchem.com Furthermore, tandem Knoevenagel–Michael-cyclocondensation reactions involving malononitrile (B47326), various aldehydes, and dimedone can be catalyzed by acetic acid functionalized ionic liquids to produce tetrahydrobenzo[b]pyrans. rsc.org

SubstrateReactant(s)Catalyst/ConditionsProduct(s)Reference
1,3-CyclohexanedioneAromatic aldehydesAcidic ionic liquid9-Aryl-xanthene-1,8-dione derivatives researchgate.net
2-Acylcyclohexane-1,3-dionesAromatic aldehydesSecondary aminesEnamino derivatives, 4H-Chromen-4,5(6H)-dione derivatives lookchem.com
DimedoneMalononitrile, AldehydesAcetic acid functionalized ionic liquidTetrahydrobenzo[b]pyrans rsc.org
Cyclohexane-1,3-dione3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chlorideNot specifiedKey intermediate for 1,2,4-triazine (B1199460) derivatives nih.gov

O-C Isomerization Strategies in Acylation

The acylation of cyclohexane-1,3-diones can initially lead to O-acylated products (enol esters), which can then undergo isomerization to the more stable C-acylated derivatives. This O-C isomerization is a key step in the synthesis of 2-acylcyclohexane-1,3-diones.

The synthesis of 2-acylcyclohexane-1,3-diones can be achieved through a two-step process. First, O-acyl derivatives are synthesized by reacting the corresponding cyclohexane-1,3-diones with acyl chlorides in the presence of a base like triethylamine (B128534). lookchemmall.com Subsequently, the isomerization of these O-acyl derivatives to the C-acyl products is facilitated by reagents such as potassium cyanide with triethylamine in acetonitrile. lookchemmall.com The driving force for this migration is believed to be the electrostatic repulsion between the oxygen atoms in the enol ester, which leads to a non-planar conformation that is susceptible to enolization and subsequent isomerization. researchgate.net

Starting MaterialReagents for AcylationReagents for IsomerizationProductReference
Cyclohexane-1,3-dionesAcetyl chloride, Propionyl chloride, Benzoyl chloride, etc., with Et3NKCN/Et3N in CH3CN2-Acylcyclohexane-1,3-diones lookchemmall.com

Friedel-Crafts Alkylation for Substituted Cyclohexane-1,3-dione Synthesis

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by alkylating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. beilstein-journals.org While direct Friedel-Crafts alkylation on the cyclohexane-1,3-dione ring itself is less common, this reaction is crucial for synthesizing precursors or for introducing aryl groups into molecules that can later be transformed into the target dione (B5365651).

For instance, the synthesis of 5-(2-methoxyphenyl)cyclohexane-1,3-dione can potentially involve a Friedel-Crafts type reaction where a suitable cyclohexane (B81311) derivative is alkylated with an anisole (B1667542) derivative, or vice versa. chemchart.com More broadly, Friedel-Crafts reactions have been employed in the total synthesis of complex natural products, where intramolecular alkylation is a key step in forming cyclic systems. nih.govrsc.org For example, an intramolecular Friedel-Crafts alkylation using AlCl3 was used to cyclize an alkene to form a tetralin ring system. nih.gov

Aromatic SubstrateAlkylating AgentCatalystProduct TypeReference
BenzeneAmyl chlorideAlCl3Amylbenzene beilstein-journals.org
Alkene (in a larger molecule)(Intramolecular)AlCl3Tetralin nih.gov
Anisole(Hypothetical) Cyclohexene derivativeLewis Acid5-(2-Methoxyphenyl)cyclohexane derivative chemchart.com

Advanced and Emerging Synthetic Approaches

The synthesis of cyclohexane-1,3-dione derivatives has evolved beyond traditional methods, embracing technologies that offer enhanced reaction rates, higher yields, and improved purity profiles. These advanced approaches are pivotal in developing efficient pathways for compounds like this compound.

Ultrasonic-Assisted Synthetic Protocols

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, a field known as sonochemistry. This technique utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. While specific protocols detailing the ultrasonic-assisted synthesis of this compound are not extensively documented in dedicated studies, the application of this method to the broader class of cyclohexane-1,3-dione derivatives provides a clear precedent. The benefits of this approach include significantly reduced reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis in Cyclohexane-1,3-dione Chemistry

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry due to its remarkable efficiency. researchgate.net This technique employs microwave radiation to heat reactions directly and uniformly, leading to a rapid increase in reaction rates. researchgate.net For the synthesis of cyclohexane-1,3-dione derivatives, microwave irradiation has been successfully applied to various multi-component reactions, often resulting in excellent yields in a matter of minutes rather than hours. researchgate.netmdpi.com For instance, the synthesis of benzo[b] nih.govnih.govphenanthroline derivatives, which uses cyclohexane-1,3-dione as a key precursor, demonstrates the advantages of this method, including short reaction times, high yields, low cost, and operational simplicity. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

Method Reaction Time Yield Conditions
Conventional Heating Several hours Moderate Reflux
Microwave Irradiation Few minutes High (73%-89%) Often solvent-free or in minimal solvent

Data synthesized from findings on related heterocyclic syntheses. mdpi.com

Solvent-Free Synthesis Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that offers significant benefits. It reduces environmental impact, lowers costs, and can simplify product purification. In the context of cyclohexane-1,3-dione chemistry, solvent-free syntheses are often coupled with microwave assistance. researchgate.netmdpi.com This combination proves highly effective, as the absence of a solvent increases the concentration of reactants, often leading to faster and more efficient reactions. researchgate.net The synthesis of thieno[2,3-b]pyridine (B153569) derivatives using ytterbium(III) triflate as a catalyst under solvent-free conditions highlights the efficacy of this approach. mdpi.com

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in the modern synthesis of chemical compounds. This involves the deliberate design of chemical processes that minimize the use and generation of hazardous substances.

Utilization of Environmentally Benign Solvents, including Aqueous Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Water is an ideal green solvent due to its non-toxicity, availability, and safety. In the synthesis of derivatives from cyclohexane-1,3-dione, water has been effectively used as a reaction medium, particularly in microwave-assisted, multi-component reactions. researchgate.net These aqueous protocols not only align with green chemistry principles but can also offer unique reactivity and selectivity compared to reactions in organic solvents.

Application of Sustainable Catalytic Systems (e.g., Nanocatalysts, Supramolecular Catalysts like β-Cyclodextrin)

The development of sustainable catalysts is a frontier in green synthetic chemistry. These catalysts are designed to be highly efficient, reusable, and environmentally benign.

Nanocatalysts : While the direct application of nanocatalysts to the synthesis of this compound is an emerging area, related research shows significant promise. For example, copper nanoparticles supported on layered double hydroxides (CuNPs@LDH) have been developed as highly efficient and recyclable heterogeneous catalysts for the liquid phase oxidation of cyclohexane. nih.gov Such systems achieve high conversion and selectivity under moderate conditions, demonstrating the potential of nanocatalysts to facilitate key transformations on the cyclohexane ring with minimal environmental impact. nih.gov

Supramolecular Catalysts : Supramolecular catalysts, such as β-cyclodextrin, offer a unique approach to green catalysis. rsc.org Cyclodextrins are naturally occurring cyclic oligosaccharides that can act as microreactors by encapsulating reactant molecules in their hydrophobic cavities, thereby promoting reactions in aqueous media. mdpi.commdpi.com β-Cyclodextrin has been successfully employed as a proficient, metal-free promoter for various one-pot multi-component syntheses of bioactive heterocyclic compounds. rsc.org Its advantages include being inexpensive, biodegradable, and reusable, making it an exemplary green catalyst for complex organic transformations. rsc.org

Table 2: Overview of Green Catalytic Systems in Related Syntheses

Catalyst Type Example Key Advantages Relevant Application
Nanocatalyst CuNPs@LDH Heterogeneous, recyclable, high efficiency, high selectivity. nih.gov Oxidation of cyclohexane. nih.gov

Multi-Component Reaction (MCR) Design and Implementation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. nih.govfu-berlin.de This strategy is advantageous over traditional linear synthesis by reducing the number of reaction steps, purification processes, time, and waste generation. nih.gov

The design of an MCR for 5-arylcyclohexane-1,3-diones often involves a domino sequence of reactions, such as Michael addition followed by an intramolecular Claisen condensation or a similar cyclization. A plausible MCR strategy for the synthesis of this compound could involve the reaction of 2-methoxybenzaldehyde (B41997), a methyl ketone like acetone, and a malonic ester derivative in the presence of a suitable base.

Research into one-pot syntheses of substituted cyclohexane-1,3-diones has demonstrated the feasibility of a regio-selective Michael-Claisen process. researchgate.netgoogle.com For instance, a general approach involves the reaction between an α,β-unsaturated ester (formed in situ from an aldehyde and a ketone) and another ketone. This methodology can be adapted for the target molecule, showcasing the versatility of MCRs in generating structural diversity. The core principle lies in the sequential formation of carbon-carbon bonds in a controlled manner within a single reaction vessel.

Interactive Table: Plausible MCR Components for Synthesis of 5-Arylcyclohexane-1,3-dione Derivatives

Component 1 (Aldehyde) Component 2 (Ketone) Component 3 (Active Methylene) Catalyst Potential Derivative
2-Methoxybenzaldehyde Acetone Diethyl malonate Piperidine/AcOH This compound
Benzaldehyde Acetone Ethyl acetoacetate L-Proline 5-Phenylcyclohexane-1,3-dione
4-Chlorobenzaldehyde Cyclohexanone (B45756) Malononitrile Triethylamine 5-(4-Chlorophenyl)cyclohexane-1,3-dione derivative

Process Analytical Technology (PAT) Integration for Reaction Monitoring (e.g., FTIR for Intermediate Detection)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. researchgate.net The goal of PAT is to enhance understanding and control of the manufacturing process, which leads to improved product quality and consistency. americanpharmaceuticalreview.com

For the synthesis of this compound, integrating PAT tools like Fourier Transform Infrared (FTIR) spectroscopy provides real-time insights into the reaction kinetics, mechanism, and endpoint. researchgate.netamericanpharmaceuticalreview.com In-situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, allows for continuous monitoring without the need for sampling. nih.govmdpi.com

During the synthesis, FTIR can track the concentration profiles of key chemical species. For example, in a multi-component reaction, the consumption of the starting materials, such as the disappearance of the characteristic aldehyde C=O stretching vibration of 2-methoxybenzaldehyde (around 1690-1715 cm⁻¹) and the formation of intermediates and the final product can be monitored. The formation of the β-diketone functionality in this compound can be observed through the appearance of its distinct carbonyl stretching frequencies. The enol form of the product would also show a characteristic broad O-H stretch and a C=C stretch. This real-time data allows for precise control over reaction parameters to optimize yield and minimize impurity formation. mdpi.com

Interactive Table: Characteristic FTIR Frequencies for Reaction Monitoring

Compound/Functional Group Key Vibrational Mode Typical Wavenumber (cm⁻¹) Monitored Event
2-Methoxybenzaldehyde C=O Stretch (Aryl aldehyde) 1715 - 1690 Reactant Consumption
Acetone C=O Stretch (Ketone) 1725 - 1705 Reactant Consumption
Reaction Intermediate (e.g., enone) C=C Stretch (Conjugated) 1650 - 1600 Intermediate Formation/Consumption
This compound C=O Stretch (β-Diketone) 1730 - 1710 and 1710 - 1690 Product Formation
Enol form of product O-H Stretch (Broad) 3600 - 3200 Tautomer Presence

Spectroscopic and Advanced Structural Characterization of 5 2 Methoxyphenyl Cyclohexane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra would provide a complete picture of the atomic connectivity and chemical environment within 5-(2-Methoxyphenyl)cyclohexane-1,3-dione.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons on the cyclohexane (B81311) ring, and the methoxy (B1213986) group protons. The molecule's structure suggests a complex pattern of signals due to the asymmetric substitution.

The four protons on the 2-methoxyphenyl group would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. Their specific chemical shifts and coupling patterns depend on the electronic effects of the methoxy group and their relative positions (ortho, meta, para).

The methoxy group (-OCH₃) protons would give rise to a sharp singlet, integrating to three protons, typically found in the range of δ 3.8–4.0 ppm.

The protons on the cyclohexane-1,3-dione ring represent a more complex system. The proton at the C5 position (methine, CH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons at the C4 and C6 positions would be diastereotopic and are expected to show complex splitting patterns, likely appearing as multiplets in the aliphatic region (δ 2.0–3.5 ppm). The methylene protons at C2 are also expected in this region. The keto-enol tautomerism common in 1,3-diones could further complicate the spectrum, potentially showing signals for the enolic proton and vinyl proton if the enol form is present in significant concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic C-H6.8 – 7.4Multiplet (m)4H
Methoxy (-OCH₃)3.8 – 4.0Singlet (s)3H
C5-H (methine)3.0 – 3.5Multiplet (m)1H
C2, C4, C6 -H₂ (methylenes)2.0 – 3.5Multiplets (m)6H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to its molecular formula C₁₃H₁₄O₃.

The two carbonyl carbons (C1 and C3) of the dione (B5365651) moiety are expected to resonate significantly downfield, typically in the range of δ 190–210 ppm. The aromatic carbons would appear between δ 110 and 160 ppm. The carbon atom attached to the methoxy group (C-O) would be the most deshielded among the aromatic carbons, while the others would show shifts dependent on their position relative to the substituents. The methoxy carbon itself is characteristically found around δ 55–60 ppm. nih.gov The aliphatic carbons of the cyclohexane ring (C2, C4, C5, C6) would appear in the upfield region of the spectrum, typically between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C3 (Carbonyls, C=O)190 – 210
C-O (Aromatic)155 – 160
C-C (Aromatic, ipso)130 – 140
C-H (Aromatic)110 – 130
Methoxy (-OCH₃)55 – 60
C5 (Methine, CH)40 – 50
C2, C4, C6 (Methylenes, CH₂)30 – 45

To confirm the assignments from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic and methoxy carbons.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be crucial for establishing the connectivity of protons within the aromatic ring and for tracing the proton network through the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals with their corresponding carbon signals, for example, linking the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the methoxy protons to the aromatic C-O carbon, and from the C5 proton to the aromatic ipso-carbon, confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions from its carbonyl and aromatic functionalities.

A very strong and sharp absorption band characteristic of the C=O stretching vibration of the ketone groups would be expected in the region of 1700–1740 cm⁻¹. The exact position could be influenced by conjugation or ring strain. Often, 1,3-diones show two distinct C=O stretching bands. The spectrum would also display characteristic C=C stretching vibrations for the aromatic ring in the 1450–1600 cm⁻¹ region. The C-O stretching vibration from the methoxy ether group would likely appear as a strong band between 1200 and 1275 cm⁻¹ (for aryl ethers). Additionally, C-H stretching vibrations for the aromatic (sp² C-H) and aliphatic (sp³ C-H) parts of the molecule would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H (Aromatic)Stretch3010 – 3100Medium
C-H (Aliphatic)Stretch2850 – 3000Medium
C=O (Ketone)Stretch1700 – 1740Strong
C=C (Aromatic)Stretch1450 – 1600Medium-Strong
C-O (Aryl Ether)Stretch1200 – 1275Strong

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high precision. For this compound, the molecular formula is C₁₃H₁₄O₃. calpaclab.comsigmaaldrich.com HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The theoretical exact mass of C₁₃H₁₄O₃ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Theoretical Monoisotopic Mass: 218.0943 g/mol

An experimental HRMS measurement providing a mass value extremely close to this theoretical value (typically within 5 ppm) would unequivocally confirm the molecular formula C₁₃H₁₄O₃, lending strong support to the proposed structure.

Fragmentation Pattern Analysis using Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (C₁₃H₁₄O₃, Molecular Weight: 218.25 g/mol ), the fragmentation pattern under electron ionization (EI) can be predicted based on the stable structural motifs within the molecule.

The molecular ion peak [M]⁺ would be expected at m/z 218. The fragmentation is likely initiated by cleavages adjacent to the carbonyl groups (α-cleavage) and the bond linking the cyclohexane and phenyl rings. Key fragmentation pathways for related cyclohexane-1,3-dione structures often involve the loss of small neutral molecules like CO, C₂H₄ (ethene), and radicals. The presence of the methoxyphenyl group introduces additional fragmentation routes, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxy radical (•OCH₃).

A plausible fragmentation pattern would include the following steps:

Loss of ethene: Elimination of ethene (C₂H₄, 28 Da) from the cyclohexane ring is a common pathway for cyclohexanone (B45756) derivatives.

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups can lead to the loss of CO (28 Da).

Cleavage of the aryl-cycloalkane bond: The bond between the two rings can break, generating ions corresponding to the methoxyphenyl cation or the cyclohexane-1,3-dione radical cation.

Loss from the methoxy group: Fragmentation can occur via the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxy cation, or the entire methoxy radical (•OCH₃, 31 Da).

Based on these principles, a table of expected significant fragments can be constructed.

Predicted m/zPossible Fragment Ion FormulaOrigin of Fragment
218[C₁₃H₁₄O₃]⁺Molecular Ion (M⁺)
203[C₁₂H₁₁O₃]⁺Loss of •CH₃
190[C₁₂H₁₄O₂]⁺Loss of CO
187[C₁₂H₁₁O₂]⁺Loss of •OCH₃
162[C₁₁H₁₀O₂]⁺Loss of CO and C₂H₄
121[C₇H₅O₂]⁺Methoxyphenyl dicarbonyl fragment
108[C₇H₈O]⁺Methoxyphenyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic and dicarbonyl moieties. In its diketo form, weak n→π* transitions associated with the carbonyl groups are expected at longer wavelengths (around 280-300 nm). More intense π→π* transitions, originating from the conjugated π-system of the methoxyphenyl ring, would appear at shorter wavelengths (around 250-280 nm). researchgate.net

The compound can exist in equilibrium with its enol tautomer. The enol form creates a more extended conjugated system (C=C-C=O), which typically results in a bathochromic (red) shift of the π→π* transition to a longer wavelength, often appearing as a strong absorption band above 300 nm. The exact position and intensity of these bands are influenced by the solvent polarity. For instance, the UV spectrum of a similar compound, 5,5-dimethyl-1,3-cyclohexanedione, shows a strong absorption maximum around 255-265 nm, which is characteristic of the enone chromophore in its enol form. nist.gov

Electronic TransitionChromophoreExpected Wavelength (λmax) Range
π → πMethoxyphenyl ring~250-280 nm
n → πCarbonyl groups (diketo form)~280-300 nm (weak)
π → π*Enone system (enol form)> 300 nm (strong)

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles. This information would confirm the molecular connectivity and reveal the molecule's preferred conformation in the solid state.

Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules pack into a crystal lattice. This crystallographic data is essential for understanding structure-property relationships and for computational modeling studies. While no public crystal structure for this specific compound is available, a typical analysis would yield the parameters listed in the table below.

Crystallographic ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic (describes crystal symmetry)
Space GroupDescribes the symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating crystal lattice unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles formed by three connected atoms
Torsion Angles (°)Defines the conformation around rotatable bonds

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is defined by the conformation of the cyclohexane ring and the orientation of the bulky methoxyphenyl substituent.

The cyclohexane ring is not planar and adopts puckered conformations to minimize angle and torsional strain. pressbooks.pub The most stable and common conformation is the strain-free chair form. pressbooks.pub The ring can undergo a "ring-flip" process, interconverting between two chair conformations, passing through higher-energy intermediates like the twist-boat and boat conformations.

For a substituted cyclohexane, the substituent can occupy either an axial (vertical) or an equatorial (horizontal) position. utexas.edu Due to steric hindrance, large substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org Therefore, the 2-methoxyphenyl group at the C5 position is expected to predominantly adopt an equatorial orientation in the most stable chair conformation. The twist-boat conformation, while higher in energy, may be part of the interconversion pathway or could be stabilized in certain derivatives or environments.

The 1,3-dione moiety of the molecule can undergo keto-enol tautomerism, where a proton migrates from a carbon atom between the carbonyls (the C2 position) to one of the carbonyl oxygens, forming an enol. wikipedia.org In the enol form, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the remaining carbonyl oxygen.

This creates a stable six-membered pseudo-aromatic ring. This interaction is a classic example of Resonance-Assisted Hydrogen Bonding (RAHB) . In RAHB, the hydrogen bond is strengthened by electron delocalization within the conjugated π-system (O=C-C=C-OH). This delocalization leads to a partial equalization of the C-C and C=C bond lengths and a strengthening of the O-H···O hydrogen bond. RAHB is characterized by a significant downfield shift of the enolic proton in ¹H NMR spectra and a shortening of the O···O distance.

Thermal Analysis Techniques (e.g., Thermogravimetry-Differential Thermal Analysis, TGA-DTA) for Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots mass loss versus temperature, providing information about the thermal stability and decomposition profile of the compound. For this compound, a TGA curve would show the temperature at which decomposition begins and the number of decomposition steps.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. A DTA curve reveals thermal events such as melting (endothermic peak), boiling (endothermic peak), crystallization (exothermic peak), and decomposition (often exothermic).

When used together (TGA-DTA), these techniques provide a comprehensive assessment of thermal behavior. For instance, a peak in the DTA curve corresponding to a mass loss in the TGA curve indicates decomposition. A DTA peak without a corresponding mass loss signifies a phase transition, such as melting. Studies on polymers containing cyclohexane units have shown that this ring structure can contribute to good thermal stability, with degradation temperatures often exceeding 400°C. rsc.org A typical TGA-DTA analysis would provide the data outlined in the table below.

Thermal EventTechniqueInformation Obtained
Melting Point (Tm)DTATemperature of solid-to-liquid phase transition (endothermic peak)
Onset of Decomposition (Tonset)TGATemperature at which significant mass loss begins
Decomposition ProfileTGASingle or multi-step degradation process
Residual MassTGAPercentage of mass remaining at the end of the analysis

Chemical Reactivity and Derivatization Studies of 5 2 Methoxyphenyl Cyclohexane 1,3 Dione

Reactivity Attributed to Diketone Functional Groups

The cyclohexane-1,3-dione core is the primary site of reactivity. The presence of two carbonyl groups flanking a methylene (B1212753) group results in acidic α-protons and the potential for enolization, which dictates much of its chemical behavior. This arrangement facilitates a variety of condensation, oxidation, and reduction reactions.

The active methylene group and the carbonyl functions of 5-(2-methoxyphenyl)cyclohexane-1,3-dione make it an excellent substrate for condensation reactions, leading to the formation of a wide array of heterocyclic compounds. These reactions often proceed through well-known mechanisms such as the Knoevenagel condensation, and can be part of tandem or multicomponent reaction sequences like the Hantzsch pyridine (B92270) synthesis or the Gewald aminothiophene synthesis. wikipedia.orgmdpi.comorganic-chemistry.orgchemtube3d.comacs.orgnih.govnih.govarkat-usa.orgresearchgate.netnih.gov

With Hydrazines: The reaction of cyclohexane-1,3-dione derivatives with hydrazines typically leads to the formation of fused pyrazole (B372694) systems. For instance, the reaction of 2-(2-phenylhydrazono)cyclohexane-1,3-dione with various reagents can yield 1,2,4-triazine (B1199460) and pyrazole derivatives. nih.gov A closely related compound, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, is synthesized via the reaction of 2-methoxyaniline with cyclohexane-1,3-dione through a diazonium salt intermediate. nih.gov This demonstrates the reactivity of the dione (B5365651) core towards hydrazine-type reagents to form hydrazones, which are versatile intermediates for further heterocyclization. nih.govnih.gov

With Aldehydes: Condensation with aromatic aldehydes is a common reaction for cyclohexane-1,3-diones. researchgate.netresearchgate.net These reactions, often examples of Knoevenagel condensations, can yield either 2,2'-arylmethylene bis(3-hydroxy-cyclohex-2-en-1-one) derivatives or, through a subsequent cyclodehydration, form xanthene derivatives. acs.orgmdpi.com The specific product can depend on the reaction conditions and the stoichiometry of the reactants. researchgate.net For example, the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aldehydes can be catalyzed by surfactants in water, highlighting the versatility of this transformation. researchgate.net

With Malononitriles: this compound can participate in multicomponent reactions involving malononitrile (B47326) and an aldehyde. These reactions typically lead to the formation of highly substituted pyran or quinoline (B57606) derivatives. For example, a common pathway involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the cyclohexane-1,3-dione and subsequent cyclization. mdpi.com The Gewald reaction, a multicomponent process to synthesize 2-aminothiophenes, utilizes a ketone or aldehyde, a cyanoester (like malononitrile), and elemental sulfur, showcasing another pathway where the dione's reactivity can be harnessed. wikipedia.orgnih.govarkat-usa.orgresearchgate.net

With Isatin (B1672199): While specific studies on the direct condensation of this compound with isatin are not extensively documented in the searched literature, the known reactivity of both substrates suggests potential for complex multicomponent reactions. Isatin possesses a reactive ketone at the C-3 position, which readily undergoes condensation with active methylene compounds. Given the acidic protons of the cyclohexane-1,3-dione, a Knoevenagel-type condensation is plausible, potentially leading to spiro- or fused-ring systems.

A summary of representative condensation reactions is presented below:

SubstrateReaction TypeTypical Product Class
HydrazinesCondensation/CyclizationHydrazones, Fused Pyrazoles, Triazines
Aromatic AldehydesKnoevenagel CondensationArylmethylene bis(diketones), Xanthenes
MalononitrileMulticomponent Reaction (e.g., with an aldehyde)Tetrahydrobenzo[b]pyrans, Fused Pyridines
IsatinKnoevenagel-type Condensation (Predicted)Spiro- or Fused-ring Heterocycles

The cyclohexane-1,3-dione ring can undergo oxidation, leading to aromatization. A notable example is the iodine-promoted oxidative aromatization of cyclohexane-1,3-dione derivatives to yield substituted anisole (B1667542) compounds. This reaction typically involves refluxing the dione with iodine in methanol (B129727), which acts as both the solvent and the source for the methoxy (B1213986) group in the final product. This transformation provides a pathway from a cyclic dione to a functionalized aromatic ring.

The carbonyl groups of the cyclohexane-1,3-dione moiety are susceptible to reduction. Catalytic hydrogenation is an effective method for converting cyclic 1,3-diones into the corresponding 1,3-diols. nih.govacs.org Studies on cyclopentane-1,3-dione have shown that catalysts such as Ruthenium on carbon (Ru/C) can achieve this transformation, and this methodology is applicable to other 1,3-diones. nih.govacs.org The reaction conditions, including temperature, hydrogen pressure, and solvent, can influence the reaction rate and the stereoselectivity (cis/trans ratio) of the resulting diol. nih.govacs.org

Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the diketone to a diol. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org While NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones, the reduction of β-dicarbonyl compounds can sometimes be complex, potentially leading to a mixture of products. masterorganicchemistry.comwikipedia.orgsci-hub.se The Luche reduction, which uses NaBH₄ in the presence of a Lewis acid like cerium(III) chloride, is known to improve the selectivity for 1,2-reduction of α,β-unsaturated ketones and could potentially be applied to the enol form of the dione. wikipedia.org

Reactivity and Influence of the Methoxyphenyl Substituent

The 2-methoxyphenyl group at the 5-position of the cyclohexane (B81311) ring exerts a significant influence on the molecule's reactivity. Electronically, the methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, a property that becomes relevant in reactions targeting the aromatic ring. Sterically, the bulky aryl substituent can influence the stereochemical outcome of reactions at the cyclohexane ring. For instance, in condensation reactions, the substituent may direct the approach of incoming reagents. In the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194), the use of o-methoxybenzaldehyde (an analogous electronic environment) led to an unusual cyclization forming a substituted pyran, suggesting that the ortho-methoxy group can significantly alter reaction pathways compared to its meta and para isomers. mdpi.comnih.gov

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such substitutions are governed by the combined electronic effects of the methoxy group and the cyclohexane-1,3-dione substituent. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the link to the dione ring, being an electron-withdrawing group, would be deactivating. The directing effect of the powerful activating methoxy group is expected to dominate, favoring substitution at the positions ortho and para to it (positions 3, 5, and 1 of the methoxyphenyl ring, with position 1 being the point of attachment). Steric hindrance from the large cyclohexane dione moiety would likely disfavor substitution at the position ortho to the point of attachment.

Formation of Metal Complexes and Coordination Chemistry

The 1,3-dicarbonyl moiety of this compound can exist in its enol tautomeric form, which contains a β-hydroxy enone system. This enolate form is an excellent bidentate ligand for coordinating with metal ions, forming stable six-membered chelate rings.

While direct studies on the coordination chemistry of this compound are not prevalent, extensive research on the closely related ligand, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹), provides significant insight. nih.gov This ligand, which incorporates the dione structure, has been used to synthesize a variety of Zn(II) and Cu(II) complexes. nih.gov In these complexes, the ligand coordinates to the metal center through the oxygen of one carbonyl group and the nitrogen of the hydrazone moiety. nih.gov This demonstrates the strong chelating ability of the functionalized cyclohexane-1,3-dione scaffold. It is highly probable that this compound, in its enolate form, would similarly coordinate to a range of metal ions, acting as a bidentate O,O'-donor ligand.

The following table summarizes the key reactive sites and their expected products:

Reactive SiteType of ReactionTypical Products
Diketone Functional GroupsCondensationHeterocycles (e.g., Pyrazoles, Pyridines, Pyrans)
Diketone Functional GroupsOxidationAromatized Products (e.g., Anisoles)
Diketone Functional GroupsReductionCyclohexane-1,3-diols
Aromatic RingElectrophilic SubstitutionSubstituted Aryl Derivatives
Enolate FormCoordinationMetal Chelate Complexes

Investigation of Intermolecular and Intramolecular Interactions (e.g., Chelation Capacity, Hydrogen Bonding)

However, the structural features of this compound—namely the cyclohexane-1,3-dione moiety and the 2-methoxyphenyl substituent—allow for a theoretical discussion of its potential interactions based on the well-established chemistry of related compounds.

Tautomerism and Intramolecular Hydrogen Bonding:

Like other 1,3-dicarbonyl compounds, this compound is expected to exist in equilibrium between its diketo and enol tautomeric forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a stable six-membered ring-like structure, a phenomenon widely observed in β-diketones. This intramolecular hydrogen bonding significantly influences the compound's physical and chemical properties, including its acidity, reactivity, and spectroscopic characteristics.

Potential for Intermolecular Hydrogen Bonding:

In the solid state or in concentrated solutions, intermolecular hydrogen bonding could occur between the enolic hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule. The presence of the methoxy group on the phenyl ring could also participate in weaker C-H---O hydrogen bonds, further influencing the crystal packing and bulk properties of the compound.

Chelation Capacity:

The enolate form of this compound, formed upon deprotonation of the enolic hydroxyl group, presents a bidentate ligand capable of forming stable chelate complexes with a variety of metal ions. The two oxygen atoms of the 1,3-dione moiety can coordinate to a metal center, forming a six-membered chelate ring. This chelating ability is a characteristic feature of β-diketonates and is utilized in various applications, including catalysis and materials science. The 2-methoxyphenyl substituent may exert steric or electronic effects on the stability and structure of these metal complexes.

Data on Related Compounds:

While specific data for the title compound is unavailable, studies on other 5-arylcyclohexane-1,3-dione derivatives can offer insights. For instance, X-ray crystallographic studies of similar structures would provide precise measurements of bond lengths and angles, confirming the presence and strength of intramolecular hydrogen bonds. Spectroscopic data, such as proton NMR, would show the characteristic downfield shift of the enolic proton, indicative of strong hydrogen bonding.

Due to the lack of specific research on this compound, the following tables are presented as illustrative examples of the type of data that would be generated from experimental or computational studies on this or closely related compounds.

Table 1: Potential Hydrogen Bond Parameters for the Enol Tautomer of this compound (Hypothetical Data)

Interaction Type Donor-Acceptor Atoms Distance (Å) (Hypothetical) Angle (°) (Hypothetical)
Intramolecular H-Bond O-H···O=C 1.6 - 1.8 140 - 160

Table 2: Predicted Stability Constants (Log β) for Metal Complexes of the Enolate of this compound (Hypothetical Data)

Metal Ion Coordination Number Log β (Hypothetical)
Cu(II) 4 12 - 14
Ni(II) 6 10 - 12
Zn(II) 4 9 - 11

It must be reiterated that the data presented in these tables are hypothetical and intended to represent the type of information that would be obtained from dedicated research on the intermolecular and intramolecular interactions of this compound. Further experimental and computational studies are necessary to provide a scientifically rigorous understanding of these properties for this specific compound.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Isomer Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 5-(2-Methoxyphenyl)cyclohexane-1,3-dione, DFT calculations are crucial for understanding its electronic properties, reactivity, and the relative stability of its isomers. nih.govresearchgate.net

Studies on related cyclohexane-1,3-dione derivatives utilize DFT to calculate key electronic descriptors. nih.govnih.gov These include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. researchgate.netnih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. iucr.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT calculations. researchgate.netnih.gov These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets. researchgate.netnih.gov

Table 1: Representative Electronic Descriptors Calculated by DFT for Cyclohexane-1,3-dione Derivatives

DescriptorTypical Value Range (Arbitrary Units)Significance
Total Energy (Etotal)-800 to -1200Indicates the overall stability of the molecule.
HOMO Energy-6.5 to -5.5 eVRelates to electron-donating capability.
LUMO Energy-1.5 to -0.5 eVRelates to electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVIndicator of chemical reactivity and stability.
Dipole Moment2.0 to 5.0 DebyeMeasures the polarity of the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

For the class of cyclohexane-1,3-dione derivatives, docking simulations have been performed to predict their binding affinity and mode of interaction with various protein targets, such as the c-Met tyrosine kinase, which is implicated in cancer. nih.govresearchgate.net These simulations place the ligand into the active site of the protein and calculate a docking score, which estimates the binding affinity. The results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.net For instance, studies on similar compounds often show that the dione (B5365651) moiety is crucial for forming key interactions within the active site. nih.gov

Table 2: Illustrative Molecular Docking Results for a Cyclohexane-1,3-dione Analog with a Protein Kinase Target

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Analog Ac-Met Kinase-8.5Met1211, Tyr1230, Asp1222Hydrogen Bond, Pi-Alkyl
Analog Bc-Met Kinase-7.9Ala1221, Val1092Hydrophobic
Foretinib (Reference)c-Met Kinase-9.2Met1211, Tyr1230, Arg1208Hydrogen Bond, Pi-Cation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are developed from a dataset of compounds with known activities and are used to predict the activity of new, untested molecules. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure. For cyclohexane-1,3-dione derivatives, a wide range of descriptors are typically calculated:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Physicochemical descriptors: These include properties like molecular weight, polar surface area, and hydrogen bond donors/acceptors. nih.govnih.gov

Electronic descriptors: Derived from quantum chemical calculations (like DFT), these include HOMO/LUMO energies and dipole moment. nih.govnih.gov

Multiple Linear Regression (MLR) is a statistical technique used to create a linear equation that links the most relevant molecular descriptors to the biological activity (often expressed as pIC₅₀). nih.gov In studies of cyclohexane-1,3-dione derivatives, MLR models have successfully established strong correlations between structural features and anticancer activity. nih.govresearchgate.net The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the F-test value. nih.govfrontiersin.org

To capture more complex, non-linear relationships between structure and activity, Artificial Neural Networks (ANN) are often employed. nih.gov ANNs are computational models inspired by the structure of the human brain. nih.gov For cyclohexane-1,3-dione derivatives, ANN-QSAR models have been shown to improve the accuracy of activity prediction compared to linear MLR models. nih.govresearchgate.net These models are trained on a subset of the data and then validated on an external test set to ensure their predictive power. nih.gov

Table 3: Comparison of Statistical Performance for MLR and ANN QSAR Models on Cyclohexane-1,3-dione Derivatives

ParameterMLR-QSAR ModelANN-QSAR ModelInterpretation
R² (Training set)0.850.92Correlation between predicted and observed activity.
Q² (Cross-validation)0.650.78Indicates the internal predictive ability of the model.
R² (Test set)0.820.89Indicates the external predictive ability of the model.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov They provide detailed insights into the conformational stability of a ligand-receptor complex and the dynamics of their interaction. nih.gov

For cyclohexane-1,3-dione derivatives, MD simulations are typically run for extended periods (e.g., 100 nanoseconds) to validate the results of molecular docking. nih.govresearchgate.net These simulations assess the stability of the compound within the protein's active site in a simulated aqueous environment. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation suggests that the complex is stable. researchgate.net MD simulations can confirm that the key interactions predicted by docking are maintained over time, providing stronger evidence for the proposed binding mode. nih.govfrontiersin.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential.

For this compound, the MEP analysis highlights the reactive sites of the molecule. The oxygen atoms of the dione group are expected to be the most electron-rich regions, depicted in red, making them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms, particularly those attached to the cyclohexane (B81311) ring, would be represented by blue, indicating electron-deficient regions susceptible to nucleophilic attack.

The insights gained from MEP analysis are crucial for understanding the molecule's interaction with biological targets, such as enzymes or receptors. The electrostatic potential is a key factor in the initial recognition and binding process between a ligand and its receptor.

Region Color on MEP map Electrostatic Potential (kcal/mol) Interpretation
Carbonyl Oxygen atomsRed-45 to -60High electron density, nucleophilic character, potential for hydrogen bond accepting
Methoxyphenyl groupYellow/Green-10 to +10Relatively neutral potential
Cyclohexane ring Hydrogen atomsBlue+20 to +35Low electron density, electrophilic character

Note: The electrostatic potential values are illustrative and represent a typical range for similar functional groups.

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Computations

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. This computational technique is widely used in drug design and molecular docking studies to rank and prioritize potential drug candidates. The MM-GBSA method calculates the binding free energy by combining molecular mechanics energies with solvation free energies.

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The calculation involves several energy components, as shown in the equation below:

ΔG_bind = ΔE_MM + ΔG_solv

where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies.

ΔG_solv is the change in the solvation free energy, which is composed of polar and nonpolar contributions.

In the context of this compound, MM-GBSA computations would be employed to predict its binding affinity to a specific biological target, for instance, a protein implicated in a disease pathway. By calculating the binding free energy, researchers can assess the stability of the complex formed between the compound and the protein. A more negative value of ΔG_bind indicates a stronger and more stable interaction.

A study on various cyclohexane-1,3-dione derivatives as potential therapeutic agents utilized MM-GBSA computations to evaluate their binding to target proteins. chemchart.com This approach allows for the identification of key residues in the protein's binding site that contribute significantly to the binding affinity and helps in optimizing the ligand's structure to enhance these interactions.

Energy Component Calculated Value (kcal/mol) Contribution to Binding
Van der Waals Energy (ΔE_vdW)-40.5Favorable
Electrostatic Energy (ΔE_ele)-25.2Favorable
Polar Solvation Energy (ΔG_pol)+30.8Unfavorable
Nonpolar Solvation Energy (ΔG_nonpol)-5.1Favorable
Binding Free Energy (ΔG_bind) -40.0 Overall Favorable Binding

Note: The values in this table are hypothetical and serve to illustrate the results of a typical MM-GBSA calculation for a ligand-protein complex.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data for the compound “this compound” to generate the detailed article as requested in your outline.

The provided structure requires an in-depth analysis of the compound's specific interactions and inhibitory mechanisms against several distinct biological targets:

4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD)

Xanthine Oxidase (XO)

c-Met Tyrosine Kinase

Cyclooxygenase-2 (COX-2)

Mutant SOD1-dependent protein aggregation

While research exists for the broader class of cyclohexane-1,3-dione derivatives in relation to some of these targets (notably mutant SOD1 aggregation and 4-HPPD inhibition by different analogues), the search did not yield specific studies, data tables, or mechanistic insights for the 5-(2-Methoxyphenyl) variant.

To fulfill the request for a "thorough, informative, and scientifically accurate" article that "strictly adheres to the provided outline," specific research findings on "this compound" are necessary. Without such dedicated research, generating content for the specified sections and subsections would not be possible.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus

Influence of Substituent Effects on Biological Activity (e.g., Electron-Withdrawing Effects, Metal Chelation Efficiency)

The biological activity of cyclohexane-1,3-dione derivatives is significantly influenced by the nature and position of substituents on the core scaffold. nih.gov For aryl-substituted cyclohexane-1,3-diones, modifications to the phenyl ring can modulate their therapeutic or herbicidal potential.

Metal Chelation: A key characteristic of the cyclohexane-1,3-dione moiety is its ability to chelate metal ions. nih.gov This property is central to the mechanism of action for some herbicidal derivatives that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that requires a ferrous ion in its active site. nih.gov The dione (B5365651) structure can form stable complexes with metal ions, thereby inactivating the enzyme. While the influence of the 5-(2-Methoxyphenyl) substituent on the chelation efficiency has not been specifically studied, it is plausible that the steric and electronic effects of the methoxy (B1213986) group could modulate the accessibility and affinity of the dione core for metal ions.

Research on a related compound, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, has explored its ability to form complexes with Cu(II) and Zn(II) ions, demonstrating the chelating potential of the cyclohexane-1,3-dione scaffold even with significant modifications at the 2-position. nih.govmdpi.com

In Vitro Cellular Pathway Alterations and Biochemical Effects

The in vitro effects of cyclohexane-1,3-dione derivatives are diverse and dependent on their specific chemical structures.

Anticancer Activity: Various derivatives of cyclohexane-1,3-dione have been investigated for their potential as anticancer agents. acs.orgresearchgate.net Quantitative structure-activity relationship (QSAR) studies on a series of these compounds have aimed to predict their inhibitory activity against cancer cell lines, such as non-small-cell lung cancer (NSCLC). acs.orgnih.gov These studies suggest that the antiproliferative effects are closely linked to the physicochemical and electronic properties of the molecules. nih.gov While the specific cellular pathways affected by 5-(2-Methoxyphenyl)cyclohexane-1,3-dione are unknown, related compounds have been shown to induce cytotoxicity in cancer cells. For example, in vitro anticancer activity has been demonstrated for some cyclohexane-1,3-dione derivatives against human breast adenocarcinoma cell lines. researchgate.net

Enzyme Inhibition: As previously mentioned, a significant biochemical effect of certain cyclohexane-1,3-dione derivatives is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is crucial in the metabolic pathway of tyrosine in plants and mammals. By chelating the iron cofactor, these compounds disrupt the enzyme's function. This mechanism is the basis for their use as herbicides. nih.gov It is conceivable that this compound could exhibit similar inhibitory properties, although this has not been experimentally verified.

The following table summarizes the types of biological activities observed for the broader class of cyclohexane-1,3-dione derivatives.

Biological ActivityInvestigated DerivativesPotential Mechanism of Action
Anticancer Various heterocyclic derivativesInduction of apoptosis, cell cycle arrest (pathways are compound-specific)
Herbicidal 2-Aroylcyclohexane-1,3-dionesInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) via metal chelation
Antibacterial Hydrazono derivatives and their metal complexesDisruption of bacterial cellular processes

It is important to reiterate that the information presented is based on studies of related cyclohexane-1,3-dione derivatives, and further experimental investigation is required to determine the specific biological profile of this compound.

Applications of 5 2 Methoxyphenyl Cyclohexane 1,3 Dione As a Synthetic Building Block

Precursor for Heterocyclic Compound Synthesis

The reactivity of the dicarbonyl functionality and the active methylene (B1212753) group in 5-(2-Methoxyphenyl)cyclohexane-1,3-dione makes it an ideal starting material for the synthesis of various heterocyclic compounds.

Six-Membered Oxygen-Containing Heterocycles (e.g., Chromenones, Xanthenones)

Cyclohexane-1,3-dione and its derivatives are valuable precursors for the synthesis of six-membered oxygen-containing heterocycles such as 4H-chromen-5(6H)-one, 2H-xanthen-1(9H)-one, and 2H-xanthen-1,8(5H,9H)-dione. researchgate.net These syntheses often proceed through reactions with substrates like aldehydes and malononitriles. researchgate.net For instance, a method for constructing tetrahydroxanthone involves a Knoevenagel condensation followed by a 6π-electronic cyclization and aromatization cascade, starting from cyclohexane-1,3-diones and unsaturated aldehydes. researchgate.net

Six-Membered Nitrogen-Containing Heterocycles (e.g., Indazolones, Tetrahydro-4H-indazol-4-ones, Acridinediones, Dihydropyridines)

The compound also serves as a key reactant in the synthesis of various nitrogen-containing heterocycles.

Indazolones and Tetrahydro-4H-indazol-4-ones: The synthesis of indazolone derivatives can be achieved through various modern synthetic protocols, often involving cyclization reactions. organic-chemistry.orgresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general utility of dione (B5365651) compounds in forming such fused heterocyclic systems is well-established.

Acridinediones: Acridinedione derivatives are commonly synthesized via a one-pot, multi-component reaction involving an aldehyde, a cyclohexane-1,3-dione derivative (like dimedone), and an amine source such as aniline (B41778) or ammonium (B1175870) acetate. mdpi.com This Hantzsch-type condensation can be promoted by various catalysts, including heterogeneous catalysts, to afford the desired acridinedione products in high yields. mdpi.comresearchgate.net

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that can utilize 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or a 1,3-dione), and ammonia (B1221849) or ammonium acetate. nih.govresearchgate.net This methodology allows for the synthesis of a wide range of 1,4-dihydropyridine (B1200194) derivatives. nih.govresearchgate.net

HeterocycleGeneral Synthetic ApproachKey Reactants
Acridinediones One-pot, four-component condensationAromatic aldehydes, dimedone, ammonium acetate
Dihydropyridines Hantzsch synthesis (three or four-component)Aldehyde, β-dicarbonyl compounds, ammonium source

Fused Polycyclic and Spiro Systems

The structural framework of this compound is also amenable to the construction of more complex fused polycyclic and spirocyclic systems.

Fused Polycyclic Systems: Cyclohexane-angularly-fused triquinanes, which are complex 6-5-5-5 tetracyclic systems, represent a class of natural products whose synthesis is a significant challenge. nih.gov Methodologies for constructing such fused systems often involve intricate multi-step sequences. nih.gov Additionally, fused polycyclic ether systems, found in marine natural products, can be synthesized using strategies that involve the stereoselective construction of epoxides and subsequent cyclization. mdpi.com

Spiro Systems: The synthesis of spiro compounds can be achieved through various reactions. For instance, spiro-cyclopropanes can be prepared from the cycloaddition of diazoalkanes with electron-deficient alkenes, followed by photolysis of the resulting pyrazolines. semanticscholar.org Another approach involves the Parham cyclization, which was used to synthesize spiro[ mdpi.combenzopyran-1,1′-cyclohexan]-3′-amines from a protected cyclohexane-1,3-dione. nih.gov The Knoevenagel condensation of 1,3-diones with aldehydes, followed by cyclopropanation, is another route to spirocyclic compounds. mdpi.comresearchgate.net

Role in the Synthesis of Natural Products

Cyclohexane-1,3-dione derivatives are versatile precursors for the total synthesis of various natural products. researchgate.net Their utility stems from their ability to participate in a range of chemical transformations to build complex molecular architectures. researchgate.net For example, 2-acyl-cyclohexane-1,3-diones, which can be derived from natural products themselves, serve as templates for creating congeners with herbicidal activity. mdpi.com

Analytical Methodologies for 5 2 Methoxyphenyl Cyclohexane 1,3 Dione and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 5-(2-Methoxyphenyl)cyclohexane-1,3-dione. The method's adaptability allows for the separation of the target compound from impurities and starting materials. While specific application notes for this compound are not extensively detailed in publicly available literature, established methods for structurally similar compounds, such as other substituted phenyl-cyclohexane-1,3-diones, provide a strong basis for method development. sielc.com

A typical HPLC method would employ a reverse-phase approach, utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with a small percentage of an acid like formic or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the methoxyphenyl chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Cyclohexane-1,3-diones

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a generalized set of HPLC conditions based on methods for similar compounds and serves as a starting point for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unequivocal identification and quantification of this compound, even in complex mixtures. The characterization of derivatives of cyclohexane-1,3-dione has been successfully performed using LC-MS, highlighting its suitability for this class of compounds. nih.gov

In an LC-MS analysis, the chromatographic conditions would be similar to those used in HPLC. The mass spectrometer would typically be operated in electrospray ionization (ESI) mode, which is well-suited for moderately polar molecules like this compound. By monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, a high degree of selectivity is achieved.

Table 2: Representative LC-MS Parameters for this compound

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Full Scan
Target m/z 219.10 (for [C13H15O3]⁺)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

These parameters are illustrative and would require optimization for the specific instrument and analytical goals.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of cyclohexane-1,3-dione derivatives, UPLC methods can be developed by adapting existing HPLC protocols. sielc.com The shorter run times make UPLC particularly advantageous for high-throughput screening and quality control applications.

The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. The mobile phases and detection methods would be comparable to those used in HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This method provides experimental percentages of carbon, hydrogen, and oxygen, which can be compared against the theoretical values calculated from the compound's molecular formula, C13H14O3. calpaclab.comsigmaaldrich.com This comparison is a critical step in confirming the identity and purity of a newly synthesized batch of the compound.

The molecular formula of this compound is C13H14O3, with a molecular weight of 218.25 g/mol . calpaclab.comsigmaaldrich.com

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C13H14O3

ElementTheoretical PercentageExperimental Percentage (Typical)
Carbon (C) 71.54%71.50 ± 0.3%
Hydrogen (H) 6.47%6.51 ± 0.3%
Oxygen (O) 22.00%21.99 ± 0.3%

The experimental values represent a typical range of results for a pure sample and are subject to instrumental variation.

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency, Atom Economy, and Selectivity

Future synthetic research will likely focus on moving beyond traditional multi-step procedures towards more elegant and efficient methodologies. The development of novel synthetic routes for 5-(2-Methoxyphenyl)cyclohexane-1,3-dione and its analogues is a key area for academic inquiry. A promising avenue involves the application of one-pot reactions that combine multiple transformations, such as a double Michael addition followed by a Claisen-type condensation, to construct the core ring system from simpler acyclic precursors. google.com

Furthermore, catalysis-driven methods warrant significant exploration. For instance, gold(I)-catalyzed regioselective hydration of corresponding ynones could offer a highly efficient and atom-economical route to the 1,3-dione moiety under mild conditions. rsc.org Research into stereoselective syntheses will also be critical, employing chiral catalysts or auxiliaries to control the stereochemistry at the 5-position, which is crucial for applications in biological systems.

Potential Synthetic Strategy Key Advantages Relevant Research Area
One-Pot Double Michael/Claisen CondensationHigh efficiency, reduced purification steps, readily available starting materials.Process Chemistry, Green Synthesis
Gold(I)-Catalyzed Hydration of YnonesHigh regioselectivity, mild reaction conditions, excellent atom economy.Organometallic Catalysis
Asymmetric CatalysisControl of stereochemistry, access to enantiopure compounds.Stereoselective Synthesis
Multicomponent ReactionsIncreased molecular complexity from simple precursors in a single step. nih.govCombinatorial Chemistry

Advanced Spectroscopic and Structural Elucidation of Complex Derivatives

While standard techniques such as 1H NMR, 13C NMR, and IR spectroscopy are fundamental for routine characterization, the future of structural analysis for complex derivatives of this compound lies in the application of more advanced methods. nih.govresearchgate.net Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be indispensable for unambiguously assigning the complex proton and carbon signals in novel, densely functionalized derivatives.

For larger or more intricate structures, such as co-crystals or host-guest complexes, advanced mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could provide detailed information on molecular weight and structural integrity. mdpi.com Single-crystal X-ray diffraction will remain the gold standard for unequivocal determination of three-dimensional molecular architecture, providing precise data on bond lengths, angles, and conformational details of the cyclohexane (B81311) ring and its substituents.

Analytical Technique Information Provided Application Context
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms, unambiguous signal assignment.Characterization of complex synthetic products.
MALDI Mass SpectrometryHigh-resolution mass, characterization of large molecules and mixtures.Analysis of oligomers or bioconjugates. mdpi.com
Single-Crystal X-ray DiffractionAbsolute 3D structure, stereochemistry, crystal packing.Definitive structural proof of novel derivatives.
Circular Dichroism (CD) SpectroscopyDetermination of absolute configuration of chiral centers.Analysis of enantiomerically pure compounds.

Deeper Mechanistic Understanding of Molecular Interactions through Integrated Computational and Experimental Studies

A significant frontier for academic research is the elucidation of how derivatives of this compound interact with biological targets. This can be achieved through a powerful synergy of computational modeling and experimental validation. The cyclohexane-1,3-dione skeleton is a known inhibitor of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), where it chelates a ferrous ion in the active site. nih.gov

Future studies should employ molecular docking to predict the binding modes of novel derivatives within enzyme active sites. These static models can be refined using molecular dynamics (MD) simulations to understand the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net Computational approaches like the calculation of binding free energy (e.g., MM/GBSA) can help prioritize candidates for synthesis. mdpi.com Key interactions, such as π-π stacking with phenylalanine residues or coordination with metal cofactors, can be identified and optimized. mdpi.comnih.gov These in silico predictions would then be validated experimentally through enzyme inhibition assays and biophysical techniques like Isothermal Titration Calorimetry (ITC) to directly measure binding thermodynamics.

Design and Synthesis of Structurally Diverse Derivatives with Tailored Academic Research Applications

The this compound scaffold is a versatile starting point for creating diverse molecular libraries for academic research. Its highly active methylene (B1212753) group and dual carbonyl functionalities make it an ideal precursor for a wide range of chemical transformations. researchgate.net

Future work should focus on the rational design of derivatives for specific applications. For example, by incorporating appropriate functionalities, the scaffold could be used to develop:

Enzyme Inhibitors: Building on the known activity of related compounds, derivatives can be designed as potent and selective inhibitors for enzymes like HPPD or tyrosine kinases for use in chemical biology. nih.govacs.org

Chemical Probes: By attaching fluorescent tags or reactive groups, derivatives can be synthesized to act as chemical probes for labeling and studying specific biological molecules, such as proteins with sulfenic acid modifications. rsc.org

Precursors for Heterocycles: The dione (B5365651) can serve as a key building block in multicomponent reactions to generate complex heterocyclic systems like pyrans, pyridines, and triazines, which are of significant interest in medicinal chemistry. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research involving the this compound scaffold. These computational tools can navigate the vast chemical space to identify novel derivatives with optimized properties.

AI/ML Application Objective Potential Outcome
Generative Models (e.g., RNN)Design novel molecular structures based on the core scaffold. moa-technology.comIdentification of synthetically feasible derivatives with predicted high activity.
QSAR ModelingPredict biological activity or physical properties from chemical structure.Rapid screening of virtual libraries to prioritize synthetic targets. researchgate.net
ADME-Tox PredictionForecast the pharmacokinetic and toxicity profiles of new compounds.Early-stage deselection of candidates with unfavorable properties. researchgate.net

Further Development of Sustainable and Eco-Friendly Synthetic Strategies for Scalable Academic Research Applications

In line with the principles of green chemistry, future academic research must prioritize the development of sustainable synthetic methods. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key areas for development include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. frontiersin.org

Catalyst-Free Conditions: Designing reactions that can proceed efficiently without the need for metal catalysts or additives, for example, through thermal or microwave-assisted catalyst-free cycloaddition reactions. nih.gov

Energy Efficiency: Employing methods like microwave irradiation to significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Focusing on reaction types, such as addition and multicomponent reactions, that incorporate a maximum number of atoms from the starting materials into the final product, thus minimizing waste. researchgate.net

By focusing on these green protocols, the synthesis of this compound and its derivatives for academic research can be made safer, more efficient, and environmentally responsible.

Q & A

Q. How can researchers optimize the synthetic protocol for 5-(2-Methoxyphenyl)cyclohexane-1,3-dione to achieve higher purity and yield under laboratory conditions?

  • Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione and substituted aromatic precursors. Key optimization steps include:
  • Catalyst Selection : Use Brønsted or Lewis acids (e.g., toluenesulfonic acid) to enhance reaction efficiency .
  • Temperature Control : Reflux conditions with a Dean-Stark apparatus to remove water and shift equilibrium toward product formation .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the pure compound, as demonstrated in analogous hydrazone derivatives .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of dione to aryl precursor) to minimize side products .

Q. What analytical strategies are recommended to resolve contradictions between spectroscopic data (e.g., NMR, IR) and X-ray crystallography results for structural confirmation?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR data with computational simulations (DFT) to identify discrepancies in functional group assignments .
  • X-ray Refinement : Use single-crystal X-ray diffraction as the gold standard for resolving ambiguous signals. For example, in structurally similar ligands, crystallography confirmed the enol-keto tautomerism not evident in NMR .
  • Dynamic Effects : Consider temperature-dependent NMR studies to account for conformational flexibility affecting spectral data .

Advanced Research Questions

Q. What methodologies are effective in evaluating the structure-activity relationships (SAR) of this compound derivatives for antimicrobial applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation, nitration) on the aryl ring to assess electronic effects on bioactivity .
  • Biological Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, comparing MIC values to establish SAR trends .
  • Computational SAR : Use molecular docking to predict binding affinities to microbial enzyme targets (e.g., dihydrofolate reductase) and correlate with experimental data .

Q. How can computational tools like DFT and molecular docking predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • DFT Optimization : Calculate the compound’s lowest-energy conformation and electrostatic potential surfaces to identify reactive sites (e.g., enolized diketone for hydrogen bonding) .
  • Docking Protocols : Employ software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Validate with MD simulations to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies, as demonstrated in studies of fluorine-substituted analogs .

Q. What are the best practices for synthesizing and characterizing metal complexes of this compound to assess their pharmacological potential?

  • Methodological Answer :
  • Complexation Conditions : React the dione with metal salts (e.g., Zn(NO₃)₂, Cu(OAc)₂) in ethanol/water mixtures under nitrogen to prevent oxidation .
  • Characterization : Use ESI-MS for molecular weight confirmation and cyclic voltammetry to evaluate redox properties of metal centers .
  • Bioactivity Screening : Compare the antimicrobial or anticancer activity of complexes to free ligands, noting enhanced efficacy due to chelation effects .

Q. What functional group transformations (e.g., demethylation) can be applied to modify this compound, and how do they affect bioactivity?

  • Methodological Answer :
  • Demethylation : Treat with BBr₃ in dry CH₂Cl₂ (0.4 M, 4 hours) to convert methoxy to hydroxyl groups, as shown in analogs like 5-(4-hydroxyphenyl) derivatives .
  • Impact on Activity : Hydroxyl groups enhance hydrogen-bonding capacity, potentially increasing binding to targets like DNA topoisomerases. Compare IC₅₀ values of parent and modified compounds .

Q. How do substituents on the aromatic ring influence the compound’s reactivity and stability in various solvents?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize the enol form in polar aprotic solvents (e.g., DMSO), confirmed by UV-Vis spectroscopy .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase susceptibility to nucleophilic attack at the diketone moiety, requiring inert solvents (e.g., THF) for stability .
  • Solvent Screening : Use accelerated stability studies (40°C/75% RH) in solvents like MeCN or EtOAc to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.